molecular formula C92H144N4O16Rh2S4 B13094007 Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)

Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)

Cat. No.: B13094007
M. Wt: 1896.2 g/mol
InChI Key: VHPFUKPTIAZHHL-UHFFFAOYSA-J
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Description

Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is a complex organometallic compound with the molecular formula C92H144N4O16Rh2S4. It is known for its unique structure, which includes rhodium metal centers coordinated with prolinato ligands that are substituted with p-dodecylphenylsulfonyl groups . This compound is primarily used as a catalyst in various chemical reactions due to its high reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-N-(p-dodecylphenylsulfonyl)proline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions catalyzed by Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced organic products .

Mechanism of Action

The mechanism of action of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the coordination of the rhodium centers with the prolinato ligands, which facilitates various catalytic processes. The rhodium centers can undergo redox changes, allowing them to participate in oxidation and reduction reactions. The p-dodecylphenylsulfonyl groups enhance the stability and solubility of the compound, making it an effective catalyst in various reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis[®-N-(p-tolylsulfonyl)prolinato]dirhodium(II)
  • Tetrakis[®-N-(p-methylphenylsulfonyl)prolinato]dirhodium(II)
  • Tetrakis[®-N-(p-ethylphenylsulfonyl)prolinato]dirhodium(II)

Uniqueness

Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is unique due to the presence of the long dodecyl chain in the p-dodecylphenylsulfonyl group. This structural feature enhances the compound’s solubility in organic solvents and provides steric hindrance, which can influence its catalytic activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C92H144N4O16Rh2S4

Molecular Weight

1896.2 g/mol

IUPAC Name

1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)

InChI

InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4

InChI Key

VHPFUKPTIAZHHL-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2]

Origin of Product

United States

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